

Spectroscopic Analysis of Petroleum Rectificatum: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cocculine

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This document provides detailed application notes and protocols for the spectroscopic analysis of Petroleum rectificatum, a rectified or purified form of petroleum. The techniques covered include Fourier Transform Infrared (FTIR) Spectroscopy, Near-Infrared (NIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for quality control, characterization, and contaminant detection in petroleum-derived products used in various industries, including pharmaceuticals.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and quantifying components in petroleum products. It is widely used for quality control and to monitor the degradation of lubricants.^{[1][2][3][4]}

Application: Quality Control and Contaminant Detection

FTIR can be used to identify and quantify various components and contaminants in petroleum rectificatum, such as water, other oils, and degradation products.^{[1][3][4]} A common application is the determination of total petroleum hydrocarbons (TPH) in water, as outlined in ASTM D7678-11.^{[5][6][7][8][9]}

Quantitative Data Summary

Functional Group	Characteristic Absorption (cm^{-1})	Intensity	Notes
Alkane C-H Stretch	2950 - 2850	Strong	Ubiquitous in hydrocarbons.
Alkene C-H Stretch	3100 - 3010	Medium	Indicates unsaturation.[10]
Alkene C=C Stretch	1680 - 1620	Variable	[11]
Aromatic C-H Stretch	~3030	Variable	
Aromatic C=C Stretch	1600 - 1475	Weak-Medium	
Alcohol/Phenol O-H Stretch	3550 - 3200	Strong, Broad	Indicates water or alcohol contamination. [10]
Carboxylic Acid C=O Stretch	1780 - 1710	Strong	Indicates oxidation products.
Nitro Compound N=O Stretch	1570 - 1490 & 1390 - 1300	Strong	Indicates nitration products.[12]

Experimental Protocol: TPH in Water (based on ASTM D7678-11)

This protocol describes the extraction of petroleum hydrocarbons from a water sample followed by FTIR analysis.

1.3.1. Materials

- Cyclohexane (spectroscopy grade)
- Anhydrous Sodium Sulfate
- Florisil SPE cartridge
- Sample collection bottles (glass, screw-capped)

- Volumetric flasks
- Glass Pasteur pipette
- FTIR spectrometer with a transmission cell (e.g., 1000 μm pathlength)[5][7]

1.3.2. Sample Preparation (Extraction)

- Collect 450 mL of the water sample in a screw-capped sample bottle.
- Add 10 mL of cyclohexane to the sample bottle.
- Cap the bottle and shake it vigorously for two minutes.
- Allow the phases to separate.
- Using a Pasteur pipette, transfer the majority of the top layer (cyclohexane extract) to a clean vial.
- Pass the extract through a column containing a small amount of anhydrous sodium sulfate to remove any residual water. For samples containing polar compounds, a Florisil cleanup step may be necessary.[7]

1.3.3. Instrumentation and Data Acquisition

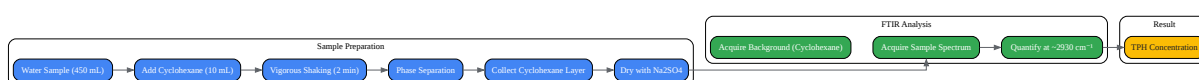
- Configure the FTIR spectrometer for transmission measurement.
- Acquire a background spectrum using pure cyclohexane in the transmission cell.
- Fill the transmission cell with the sample extract.
- Acquire the sample spectrum. The typical spectral range for analysis is in the mid-infrared region.

1.3.4. Data Analysis

- The quantification of total petroleum hydrocarbons is typically based on the absorbance of the C-H stretching vibrations around 2930 cm^{-1} .

- A calibration curve should be prepared using standard solutions of a representative oil in cyclohexane.
- Calculate the concentration of TPH in the original water sample by accounting for the concentration factor from the extraction step (in this case, a factor of 45).^[9]

Experimental Workflow



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FTIR analysis workflow for TPH in water.

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy is a rapid and non-destructive technique well-suited for the online and at-line analysis of petroleum products. It is particularly sensitive to overtones and combination bands of C-H, N-H, and O-H vibrations.^[13]

Application: Rapid Quality Control Screening

NIR is ideal for the rapid determination of various quality parameters in petroleum rectificatum, such as cetane index, water content, flash point, and research/motor octane numbers (RON/MON).^[13]

Quantitative Data Summary

Parameter	Typical Wavelength Range (nm)	Notes
Water Content	1400-1450, 1900-1950	O-H stretching and bending overtones.
Hydrocarbon (C-H)	900-1700	C-H stretching and bending overtones and combination bands. [14]
Aromatics	1650-1700	C-H stretching overtones.

Experimental Protocol: General NIR Analysis

2.3.1. Materials

- NIR spectrometer with a suitable sample holder (e.g., vial holder for transmission)
- Sample vials (glass)

2.3.2. Sample Preparation

- No sample preparation is typically required for liquid samples.[\[13\]](#)
- Ensure the sample is homogeneous and representative of the bulk material.
- Fill a clean, dry sample vial with the petroleum rectificatum.

2.3.3. Instrumentation and Data Acquisition

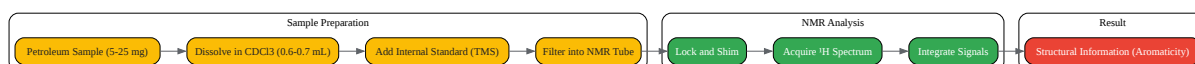
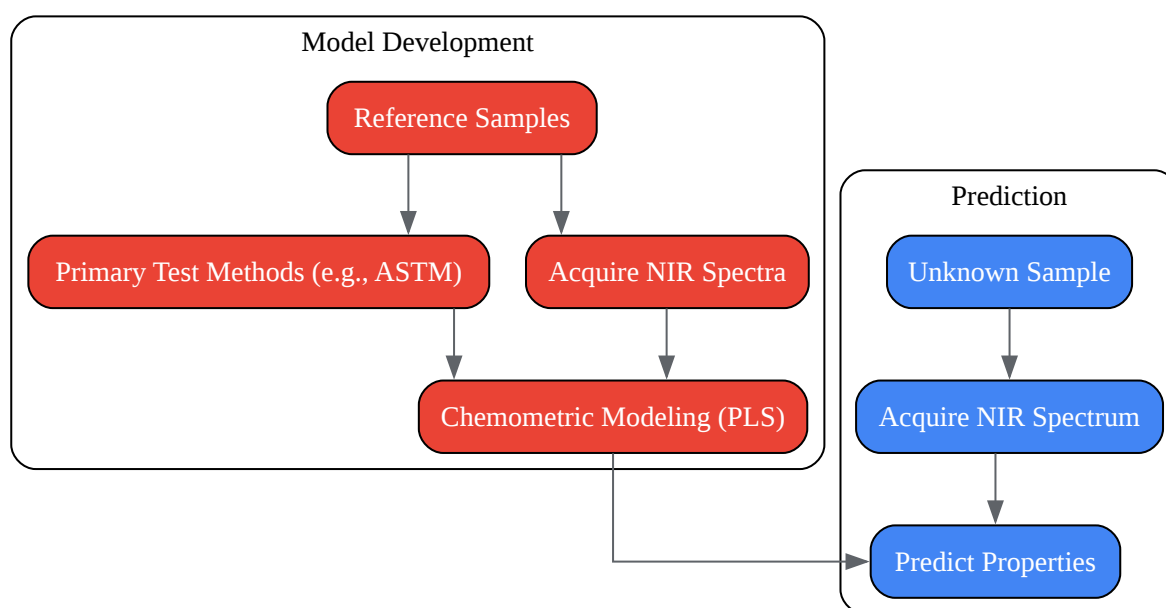
- Place the vial in the sample holder of the NIR spectrometer.
- Acquire the NIR spectrum, typically in transmission mode for clear liquids.[\[13\]](#) The measurement is usually completed in under a minute.[\[13\]](#)

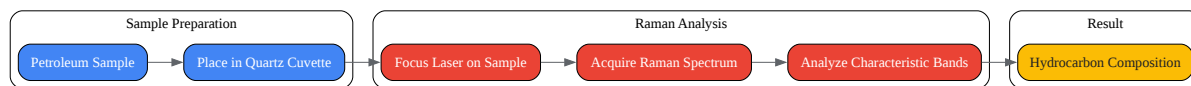
2.3.4. Data Analysis

- NIR data analysis relies on chemometric models, such as Partial Least Squares (PLS) regression.

- A robust calibration model must be developed using a large set of samples with known properties determined by primary reference methods (e.g., ASTM methods).
- The developed model is then used to predict the properties of unknown samples from their NIR spectra.

Logical Relationship Diagram





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- To cite this document: BenchChem. [Spectroscopic Analysis of Petroleum Rectificatum: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1259775#spectroscopic-analysis-techniques-for-petroleum-rectificatum>]

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